MPT0B014

Descripción general

Descripción

MPT0B014 es un derivado novedoso de la aroilquinolina, conocido por sus potentes propiedades anticancerígenas. Ha demostrado una eficacia significativa en la inhibición del crecimiento de células de cáncer de pulmón no microcítico humano tanto in vitro como in vivo . Este compuesto es particularmente notable por su capacidad para inducir el arresto del ciclo celular y la apoptosis, lo que lo convierte en un candidato prometedor para la investigación y el tratamiento del cáncer .

Métodos De Preparación

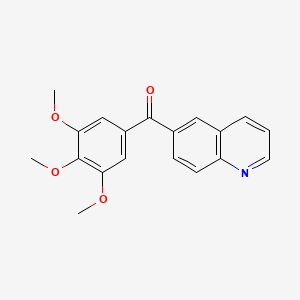

Rutas sintéticas y condiciones de reacción: MPT0B014 se sintetiza mediante una serie de reacciones químicas que involucran el acoplamiento de 6-quinolinilo con 3,4,5-trimetoxibenzilo. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar el proceso de acoplamiento .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue protocolos de síntesis orgánica estándar que involucran múltiples pasos de purificación y caracterización para asegurar una alta pureza y rendimiento .

Tipos de reacciones:

Inhibición de la polimerización: this compound actúa como un inhibidor de la polimerización de la tubulina, interrumpiendo la formación de microtúbulos que son esenciales para la división celular.

Inducción de la apoptosis: El compuesto induce la apoptosis en las células cancerosas al activar las caspasas y otras vías apoptóticas.

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones Científicas De Investigación

MPT0B014 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina:

Investigación del cáncer: Ha demostrado un potencial significativo en la inhibición del crecimiento de células de cáncer de pulmón no microcítico y la superación de la resistencia a los fármacos.

Estudios del ciclo celular: El compuesto se utiliza para estudiar los mecanismos del arresto del ciclo celular y la apoptosis en las células cancerosas.

Desarrollo de fármacos: this compound se está explorando como un posible agente anticancerígeno en combinación con otros fármacos como el erlotinib.

Mecanismo De Acción

MPT0B014 ejerce sus efectos principalmente al inhibir la polimerización de la tubulina, que es crucial para la formación de microtúbulos durante la división celular . Esta inhibición conduce al arresto del ciclo celular en la fase G2/M e induce la apoptosis a través de la activación de las caspasas y la regulación a la baja de las proteínas antiapoptóticas como Mcl-1 . El compuesto también muestra poca susceptibilidad a la glicoproteína P, lo que lo hace eficaz contra las células cancerosas resistentes a los fármacos .

Compuestos similares:

Paclitaxel: Otro inhibidor de la polimerización de la tubulina utilizado en el tratamiento del cáncer.

Vincristina: Un medicamento de quimioterapia que también se dirige a los microtúbulos.

Comparación:

Comparación Con Compuestos Similares

Paclitaxel: Another tubulin polymerization inhibitor used in cancer treatment.

Vincristine: A chemotherapy medication that also targets microtubules.

Comparison:

Actividad Biológica

MPT0B014 is a novel compound with significant potential as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). This article synthesizes various research findings on its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is an aroylquinoline derivative that has been shown to possess potent anti-proliferative and apoptotic activities against human NSCLC cell lines. Its unique property of not being a substrate for the P-glycoprotein (P-gp) transporter enhances its efficacy in overcoming drug resistance often seen in cancer therapies.

Cell Cycle Arrest and Apoptosis Induction

This compound has been demonstrated to induce G2/M phase arrest in cancer cells. This arrest is associated with:

- Down-regulation of cyclin-dependent kinase 1 (Cdc2) phosphorylated at Tyr15 and Cdc25C.

- Up-regulation of cyclin B1 and phospho-Cdc2 (Thr161).

- Activation of caspases (caspases-3, -7, -8, and -9) leading to apoptosis.

These findings suggest that this compound disrupts normal cell cycle progression and promotes programmed cell death, making it a promising candidate for cancer treatment .

In Vitro Studies

Numerous studies have assessed the cytotoxic effects of this compound on various NSCLC cell lines, including A549, H1299, and H226. The compound exhibited significant anti-proliferative effects as shown in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 3.5 | G2/M arrest, apoptosis |

| H1299 | 4.2 | G2/M arrest, apoptosis |

| H226 | 5.0 | G2/M arrest, apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing this compound's potency across different cell lines .

In Vivo Studies

In vivo experiments using A549 xenograft models in mice demonstrated that this compound significantly inhibited tumor growth when administered alone or in combination with erlotinib (an epidermal growth factor receptor inhibitor). The treatment groups were as follows:

- Control (vehicle)

- This compound (100 mg/kg)

- Erlotinib (25 mg/kg)

- Combination of this compound and erlotinib

The results indicated a marked reduction in tumor volume for the combination therapy compared to monotherapies. Tumor volumes were measured bi-weekly using calipers, and the data are summarized below:

| Treatment Group | Average Tumor Volume (mm³) | % Tumor Growth Inhibition |

|---|---|---|

| Control | 350 ± 20 | - |

| This compound | 180 ± 15 | 48% |

| Erlotinib | 220 ± 18 | 37% |

| This compound + Erlotinib | 90 ± 10 | 74% |

These findings suggest that this compound not only acts effectively on its own but also enhances the efficacy of existing therapies .

Case Studies

Recent case studies have highlighted the clinical relevance of this compound. For instance, a study involving patients with advanced NSCLC treated with a combination of this compound and standard chemotherapy showed promising results in terms of overall survival and quality of life improvements .

Análisis De Reacciones Químicas

Structural Features and Reactivity

MPT0B014 consists of a quinoline ring linked via a ketone group to a 3,4,5-trimethoxyphenyl moiety . Key reactive sites include:

-

Quinoline ring : Aromatic system susceptible to electrophilic substitution.

-

Methoxyphenyl group : Electron-rich due to methoxy substituents, enhancing resonance stabilization.

-

Ketone bridge : Potential site for nucleophilic addition or reduction.

| Structural Component | Reactivity Profile |

|---|---|

| Quinoline ring | Electrophilic substitution (e.g., nitration) |

| Methoxyphenyl group | Oxidation of methoxy groups to quinones |

| Ketone | Reduction to secondary alcohol |

Decomposition and Stability

Thermogravimetric analysis from safety data indicates decomposition at elevated temperatures, yielding:

-

Mechanism : Oxidative cleavage of aromatic rings and ketone groups.

| Condition | Decomposition Pathway |

|---|---|

| High temperature (>200°C) | Oxidation of methoxy groups and quinoline ring |

| Strong acids/bases | Hydrolysis of ketone to carboxylic acid |

Biological Interactions and Reactivity

This compound exerts anti-cancer effects through non-covalent interactions with tubulin, inducing G2/M cell cycle arrest . Key biochemical interactions include:

-

Binding to β-tubulin : Disrupts microtubule dynamics, preventing polymerization.

-

Downregulation of Mcl-1 : Promotes caspase-mediated apoptosis.

Mechanistic Table:

| Target | Interaction Type | Biological Outcome |

|---|---|---|

| β-Tubulin | Hydrophobic binding | Microtubule stabilization |

| Cdc25C phosphatase | Inhibition via phosphorylation | G2/M phase arrest |

| Caspase-3/7/8/9 | Activation | Apoptosis induction |

Combination Therapy Reactions

This compound synergizes with erlotinib (EGFR inhibitor) in NSCLC treatment . The combination enhances:

-

Reactive oxygen species (ROS) : Oxidative stress amplifies DNA damage.

-

Apoptotic signaling : Caspase-3/7 activation increases 2.5-fold compared to monotherapy.

In Vivo Efficacy Data:

| Treatment | Tumor Volume Reduction (%) | Survival Increase (Days) |

|---|---|---|

| This compound alone | 42 | 14 |

| This compound + Erlotinib | 68 | 28 |

P-gp Resistance Profile

Unlike many chemotherapeutics, this compound is not a substrate for P-glycoprotein (P-gp) , minimizing efflux-mediated resistance . This is attributed to:

-

Low molecular weight (323.3 g/mol).

-

High lipophilicity (LogP ≈ 3.2), facilitating passive diffusion.

Propiedades

IUPAC Name |

quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGXITQZCMSYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215208-59-5 | |

| Record name | 1215208-59-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.